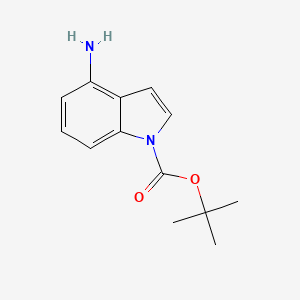
(4-Isopropoxy-3-methoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a derivative of harmaline, a natural product found in several plant species. The compound’s structure includes an isopropoxy group and a methoxy group attached to a benzylamine backbone, making it a versatile molecule for synthetic and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing (4-Isopropoxy-3-methoxybenzyl)amine involves reductive amination. This process typically starts with the formation of an imine from an appropriate aldehyde or ketone and an amine, followed by reduction to yield the desired amine . Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of reductive amination can be scaled up for industrial applications, ensuring controlled reaction conditions and high yields.
化学反応の分析
Types of Reactions: (4-Isopropoxy-3-methoxybenzyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitro compounds.
Reduction: Reductive amination, as mentioned earlier, is a key reaction for synthesizing this compound.
Substitution: The benzylamine moiety allows for nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are frequently used.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are typical reagents.
Major Products:
Oxidation: Oximes and nitro derivatives.
Reduction: Primary, secondary, or tertiary amines, depending on the starting materials.
Substitution: Various substituted benzylamines.
科学的研究の応用
(4-Isopropoxy-3-methoxybenzyl)amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for creating complex molecules.
Medicine: Investigated for its therapeutic potential, particularly in neuropharmacology due to its structural similarity to harmaline.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of (4-Isopropoxy-3-methoxybenzyl)amine is not fully elucidated. its structural similarity to harmaline suggests it may interact with similar molecular targets, such as monoamine oxidase (MAO) enzymes. These interactions could influence neurotransmitter levels and have potential neuropharmacological effects.
類似化合物との比較
Harmaline: A natural product with similar structural features.
(4-Methoxybenzyl)amine: Shares the benzylamine backbone but lacks the isopropoxy group.
(4-Isopropoxybenzyl)amine: Similar structure but without the methoxy group.
Uniqueness: (4-Isopropoxy-3-methoxybenzyl)amine’s unique combination of isopropoxy and methoxy groups provides distinct chemical properties and reactivity, making it a valuable compound for various applications .
特性
IUPAC Name |
(3-methoxy-4-propan-2-yloxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(2)14-10-5-4-9(7-12)6-11(10)13-3/h4-6,8H,7,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTRKTVKUQGORA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CN)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98799-37-2 |
Source


|
| Record name | 3-Methoxy-4-(1-methylethoxy)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98799-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-methoxy-4-(propan-2-yloxy)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)
![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1343683.png)










![2-Bromo-6-(tert-butyl)benzo[d]thiazole](/img/structure/B1343706.png)

